molecular formula C17H10ClF3N2O B3737582 N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-2-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-2-carboxamide

Cat. No.: B3737582
M. Wt: 350.7 g/mol
InChI Key: CXKUORFQTGMQPQ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-2-carboxamide is a compound that belongs to the class of organic compounds known as quinolines. These compounds are characterized by a benzene ring fused to a pyridine ring. The presence of the trifluoromethyl group in this compound is significant due to its unique chemical properties, which include increased lipophilicity and metabolic stability. This compound has garnered interest in various fields, including pharmaceuticals, due to its potential biological activities.

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)aniline.

    Formation of Quinoline Core: The aniline derivative undergoes a cyclization reaction to form the quinoline core.

    Carboxamide Formation:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-2-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity, chloroquine has a different substitution pattern on the quinoline ring.

    Quinoline-2-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-chloro-5-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group but differ in the rest of the molecular structure.

The uniqueness of this compound lies in the combination of the quinoline core and the trifluoromethyl group, which imparts distinct chemical properties and potential biological activities.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O/c18-12-7-6-11(17(19,20)21)9-15(12)23-16(24)14-8-5-10-3-1-2-4-13(10)22-14/h1-9H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKUORFQTGMQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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